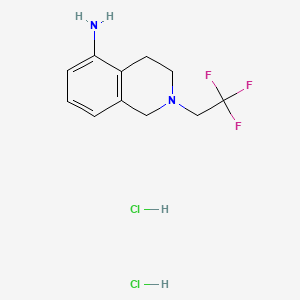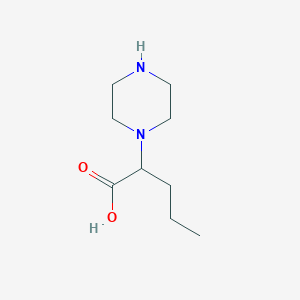
2-(Piperazin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)pentanoic acid is a chemical compound that features a piperazine ring attached to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pentanoic acid typically involves the reaction of piperazine with a pentanoic acid derivative. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or the pentanoic acid chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
2-(Piperazin-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(Piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial properties.
Uniqueness
2-(Piperazin-1-yl)pentanoic acid is unique due to its specific structure, which combines a piperazine ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-piperazin-1-ylpentanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8(9(12)13)11-6-4-10-5-7-11/h8,10H,2-7H2,1H3,(H,12,13) |
InChIキー |
QHVOMSRBCWRMHR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)N1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


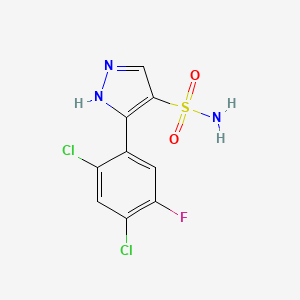
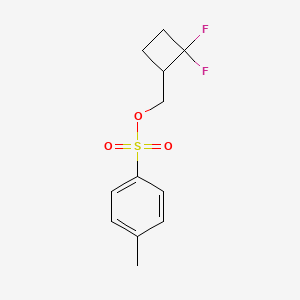


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
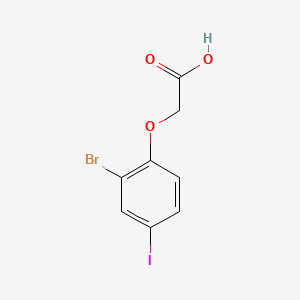
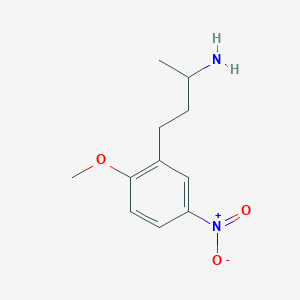
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
